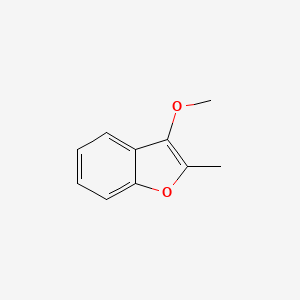
3-Methoxy-2-methylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methylbenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. The unique structure of this compound makes it a compound of interest in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylbenzofuran typically involves the cyclization of ortho-hydroxyphenylacetic acid derivatives. One common method includes the reaction of O-hydroxyphenylacetic acid with a solvent and catalyst to produce benzofuran. This is followed by the addition of trimethyl orthoformate and acetic anhydride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. The process involves high-yield reactions with minimal side products, ensuring the final product has a high HPLC content of more than 97.5% .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans .
Aplicaciones Científicas De Investigación
3-Methoxy-2-methylbenzofuran has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methylbenzofuran involves its interaction with various molecular targets. It can inhibit microbial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
- 3-Methylbenzofuran
- 2-Methylbenzofuran
- 3-Methoxybenzofuran
Comparison: 3-Methoxy-2-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Methylbenzofuran and 2-Methylbenzofuran, the methoxy group at the 3-position enhances its reactivity and biological activity. The presence of both methoxy and methyl groups in this compound provides a unique combination of electronic and steric effects, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-7-10(11-2)8-5-3-4-6-9(8)12-7/h3-6H,1-2H3 |
Clave InChI |
KKYIDKKQYIJYKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2O1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


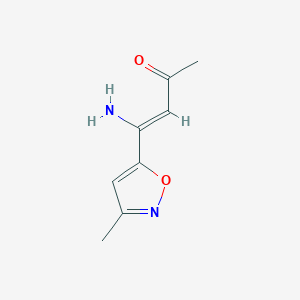
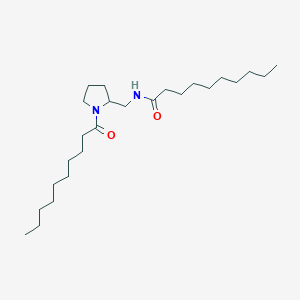

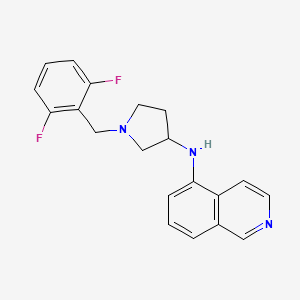
![Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-](/img/structure/B12884590.png)
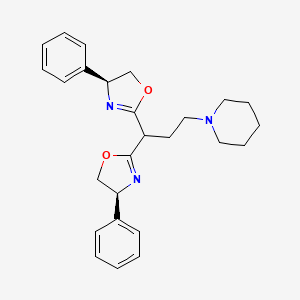
![2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12884595.png)
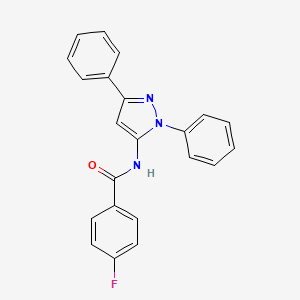
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)

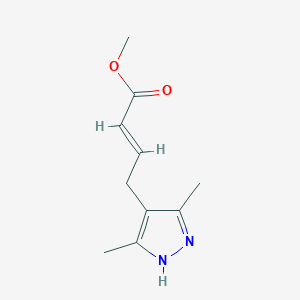
![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
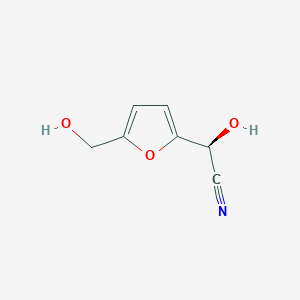
![3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884655.png)
